molecular formula C16H15Cl2N3O B2552065 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide CAS No. 1788677-43-9

2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide

Cat. No.: B2552065
CAS No.: 1788677-43-9
M. Wt: 336.22
InChI Key: SVXJQNOWIFJOAU-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide (CAS 1798678-76-8) is a chemical compound with the molecular formula C16H15Cl2N3O and a molecular weight of 336.22 g/mol . This benzamide derivative is offered for research purposes and is not intended for human or veterinary diagnostic or therapeutic use. Researchers are exploring the potential of N-pyridyl benzamide analogues in various biological fields. Similar compounds have been identified as a core structural motif in medicinal chemistry research, particularly in the development of ion channel modulators and enzyme activators . For instance, certain N-pyridyl benzamides have been reported to act as allosteric activators of glucokinase, a key enzyme in glucose metabolism, making them subjects of interest for metabolic disease research . Other structurally related molecules have been investigated as openers of KCNQ2/Q3 potassium channels, which are important targets for neurological conditions, suggesting this chemotype's relevance in neuroscience . The specific research applications and mechanism of action for this compound are subject to ongoing scientific investigation. Researchers can utilize this compound as a building block or reference standard in their studies.

Properties

IUPAC Name

2,4-dichloro-N-(1-pyridin-2-ylpyrrolidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2N3O/c17-11-4-5-13(14(18)9-11)16(22)20-12-6-8-21(10-12)15-3-1-2-7-19-15/h1-5,7,9,12H,6,8,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVXJQNOWIFJOAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=C(C=C(C=C2)Cl)Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrrolidinyl intermediate, which is then coupled with the dichlorobenzamide derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability in production .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

Chemical Formula : C17H16Cl2N3
Molecular Weight : 404.2 g/mol
CAS Number : 1788677-43-9

The compound features a benzamide core with dichloro substitutions at the 2 and 4 positions and a pyrrolidinyl group attached to a pyridine ring. This configuration contributes to its diverse reactivity and biological activity.

Chemistry

In the field of chemistry, 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in the development of new compounds.

Biology

This compound has been investigated for its potential as an enzyme inhibitor or receptor modulator . Research indicates that it may interact with specific molecular targets, modulating their activity:

  • Enzyme Inhibition : It can inhibit enzymes involved in critical biochemical pathways.
  • Receptor Binding : The compound's structural features enable selective binding to certain receptors, influencing cellular signaling pathways.

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential in treating diseases such as cancer and infectious diseases. Studies have shown promising results regarding its efficacy in inhibiting tumor growth and modulating immune responses.

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties can enhance the performance of various products, making it an important component in material science.

Case Studies

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited a specific enzyme involved in cancer cell proliferation, resulting in reduced tumor growth in vitro.
  • Receptor Modulation Research : Another research project focused on its ability to bind selectively to a receptor implicated in neurodegenerative diseases, showing promise for therapeutic applications.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and thereby exerting its biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Key Observations :

  • Chloro Substitution : The 2,4-dichloro configuration in the target compound differs from the 3,4-dichloro pattern in AH-7921 and U-47700. This positional isomerism may alter receptor binding kinetics or metabolic stability.
  • N-Substituent: The pyrrolidine-pyridine hybrid in the target compound contrasts with the cyclohexyl-dimethylamino groups in AH-7921 and U-47700. The pyridine ring may enhance π-π stacking interactions with receptors or improve solubility.

Pharmacological Comparison

AH-7921 and U-47700

  • Receptor Affinity : AH-7921 is a moderate-affinity μ-opioid receptor agonist with demonstrated analgesic effects in preclinical models . U-47700, a structural analog, exhibits higher potency but shorter duration of action due to N-methylation enhancing lipophilicity .
  • Metabolic Profile : Both compounds are metabolized via cytochrome P450 enzymes, with chloro substituents contributing to metabolic resistance .

Target Compound (2,4-Dichloro Derivative)

  • Predicted Activity : While direct pharmacological data are unavailable, the 2,4-dichloro configuration may reduce μ-opioid affinity compared to 3,4-dichloro analogs, as chloro positioning affects aryl interaction with receptor hydrophobic pockets. The pyridine-pyrrolidine group could modulate selectivity toward κ- or δ-opioid receptors.

Biological Activity

2,4-Dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications, particularly in enzyme inhibition and receptor binding.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17_{17}H16_{16}Cl2_{2}N3_{3}
  • Molecular Weight : 404.2 g/mol
  • CAS Number : 2034353-98-3

The presence of dichloro and pyridine moieties contributes to its unique reactivity and biological properties.

Synthesis

The synthesis typically involves multi-step organic reactions. A common method includes the preparation of a pyrrolidinyl intermediate, followed by coupling with a dichlorobenzamide derivative. The reaction conditions often utilize organic solvents and catalysts such as palladium or copper complexes to enhance yield and purity .

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in various biochemical pathways, potentially leading to therapeutic effects.
  • Receptor Binding : Its structural features allow it to bind selectively to certain receptors, influencing cellular signaling pathways.

This dual action makes it a candidate for further pharmacological studies .

Biological Activity

Recent studies have demonstrated the compound's efficacy in several biological assays:

Antiviral Activity

In vitro studies have shown that derivatives similar to this compound exhibit significant antiviral properties. For instance, compounds with similar structures have been reported to reduce viral replication significantly in various models .

Anticancer Properties

Research indicates that the compound may target the epidermal growth factor receptor (EGFR), a critical player in cancer cell proliferation. Inhibitors targeting EGFR have shown promise in cancer therapies, suggesting that this compound could be explored for anticancer applications .

Case Studies

  • Larvicidal Activity : A related benzamide compound demonstrated high larvicidal activity against mosquito larvae at concentrations as low as 10 mg/L. This suggests potential applications in pest control .
  • Fungicidal Activity : Another study highlighted that similar compounds exhibited fungicidal activity against Botrytis cinerea, outperforming established fungicides .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful:

Compound NameStructureBiological Activity
3,4-DichlorobenzamideStructureModerate enzyme inhibition
N-(pyridin-2-yl)pyrrolidin-3-yl)benzamideStructureLow receptor affinity
This compoundStructureHigh enzyme inhibition & receptor binding

Q & A

Q. What are the optimal synthetic routes for 2,4-dichloro-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)benzamide, and how are intermediates monitored?

Methodological Answer: The synthesis involves multi-step reactions, typically starting with coupling the pyrrolidine-pyridine moiety to the benzamide backbone. Key steps include:

  • Amide bond formation : Use coupling agents like EDCI/HOBt under anhydrous conditions.
  • Chlorination : Introduce chlorine atoms at the 2- and 4-positions of the benzamide via electrophilic substitution.
  • Purification : Employ column chromatography or recrystallization to isolate intermediates.

Monitoring : Thin-layer chromatography (TLC) tracks reaction progress, while NMR spectroscopy confirms intermediate structures (e.g., pyrrolidine ring proton signals at δ 3.2–3.5 ppm) .

Q. Table 1: Example Reaction Conditions

StepSolventTemp (°C)CatalystYield (%)
Amide CouplingDCM25EDCI/HOBt75–85
ChlorinationDMF0–5Cl₂/FeCl₃60–70

Q. Which spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • ¹H/¹³C NMR : Assign peaks for the pyridine (δ 8.1–8.5 ppm), pyrrolidine (δ 2.8–3.6 ppm), and benzamide (δ 7.3–7.9 ppm) groups. Compare with analogous compounds (e.g., shifts in ) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ = 366.22 for C₁₇H₁₅Cl₂N₃O) .
  • X-ray Crystallography : Resolve stereochemistry if chiral centers exist (see for similar benzamide derivatives) .

Q. How is purity assessed, and what thresholds are acceptable for pharmacological studies?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm). Purity ≥95% is required for in vitro assays.
  • Elemental Analysis : Match calculated vs. observed C/H/N ratios (e.g., C: 55.9%, H: 4.1%, N: 11.5%) .

Advanced Research Questions

Q. How should experimental designs for pharmacological activity testing be structured?

Methodological Answer:

  • In vitro assays : Use dose-response curves (e.g., 0.1–100 µM) in cancer cell lines (e.g., MCF-7, HeLa) with controls (e.g., DMSO vehicle).
  • Animal models : Apply randomized block designs (as in ) to minimize bias. For neuroactivity studies, use rodent models with behavioral endpoints .

Q. Table 2: Example In Vitro Protocol

ParameterDetails
Cell LineMCF-7 (breast cancer)
Incubation Time48 hours
Assay TypeMTT viability assay
Positive ControlDoxorubicin (1 µM)

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Molecular docking : Simulate binding to target proteins (e.g., kinases) using software like AutoDock. Compare with analogues (e.g., ’s fluoro-benzamides) .
  • Synthetic modifications : Replace chlorine with fluorine or vary the pyrrolidine substituents. Assess bioactivity changes .

Q. How are contradictions in bioactivity data resolved (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Replicate experiments : Ensure consistency across ≥3 independent trials.
  • Control variables : Standardize cell passage numbers, solvent purity, and assay protocols (see ’s environmental study rigor) .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., ’s chloro-benzamide derivatives) .

Q. What methodologies evaluate environmental stability and degradation pathways?

Methodological Answer:

  • Photolysis studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation products via LC-MS .
  • Hydrolysis assays : Test stability at pH 2–12. Use kinetic modeling to predict half-lives (e.g., t₁/₂ = 24 hours at pH 7) .

Q. What advanced techniques address challenges in spectroscopic analysis?

Methodological Answer:

  • 2D NMR (COSY, NOESY) : Resolve overlapping signals in crowded regions (e.g., pyrrolidine protons) .
  • Dynamic NMR : Study conformational flexibility of the pyrrolidine ring at variable temperatures .

Q. How is enantiomeric purity ensured if chiral centers are present?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® column with hexane/isopropanol mobile phase.
  • Circular Dichroism (CD) : Compare optical rotation with enantiopure standards .

Q. How can computational models predict metabolic pathways?

Methodological Answer:

  • In silico metabolism : Use software like MetaSite to identify likely cytochrome P450 oxidation sites (e.g., pyrrolidine nitrogen) .
  • Microsomal assays : Validate predictions with liver microsomes and LC-MS/MS metabolite profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.